ML2006a4

SARS-CoV-2 Mpro Inhibitor Binding Affinity

First-line Mpro inhibitors nirmatrelvir and ensitrelvir are fully neutralized by prevalent resistance mutations (L50F/E166A, E166V, A173V), creating a critical gap in antiviral resistance research. ML2006a4 is the validated solution. • Retains picomolar potency (Ki 1.4-28 nM) against nirmatrelvir-resistant Mpro variants, enabling mutant enzyme assay validation. • Achieves 3.8× higher Cmax and 2.5× higher AUC vs. nirmatrelvir at 300 mg/kg oral dose, supporting robust preclinical dose-response studies. • 170-fold Ki improvement over boceprevir (0.26 vs. 45 nM); benchmark reference for next-gen inhibitor screening cascades.

Molecular Formula C30H44F3N5O6
Molecular Weight 627.7 g/mol
Cat. No. B12366467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML2006a4
Molecular FormulaC30H44F3N5O6
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C(=O)C(=O)C(CC2CCCNC2=O)NC(=O)C3C4C(C4(C)C)CN3C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C
InChIInChI=1S/C30H44F3N5O6/c1-27(2,3)21(36-26(44)30(31,32)33)25(43)38-12-16-18(29(16,6)7)19(38)23(41)35-17(11-15-9-8-10-34-22(15)40)20(39)24(42)37-13-28(4,5)14-37/h15-19,21H,8-14H2,1-7H3,(H,34,40)(H,35,41)(H,36,44)/t15-,16-,17-,18-,19-,21+/m0/s1
InChIKeyVROHPLCHMBSVMZ-PUFBLQPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML2006a4: An Oral Mpro Inhibitor with Reduced Mutation Sensitivity


ML2006a4 is a second-generation, orally bioavailable covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed via structure-guided optimization of the hepatitis C virus protease inhibitor boceprevir (BPV), it incorporates a novel ketoamide reactive group derivatization to enhance cellular permeability and oral bioavailability [1]. Its primary differentiation lies in its picomolar binding affinity and, critically, its reduced sensitivity to specific Mpro mutations that confer resistance to first-line clinical inhibitors such as nirmatrelvir (NTV) and ensitrelvir (ETV) [2].

Mpro resistance mechanism studies — tool compound for mutation panel profiling and fitness cost analysis
Mutation-robust binding profile — reported retained target engagement against NTV/ETV-resistant mutants
Orally bioavailable — supports in vivo rodent model studies requiring systemic exposure

ML2006a4: Non-Substitutable for Mpro Resistance Research


Substituting ML2006a4 with a generic Mpro inhibitor like nirmatrelvir (NTV) or ensitrelvir (ETV) is not functionally equivalent for research applications targeting drug resistance. The defining value of ML2006a4 is its quantitative superiority in maintaining inhibitory potency against clinically relevant Mpro mutations that ablate the activity of NTV and ETV [1]. For studies investigating the evolution of antiviral resistance, the mechanism of Mpro mutant escape, or the efficacy of next-generation inhibitors, only compounds like ML2006a4 that possess quantifiably validated activity against a panel of known resistance-conferring mutations are scientifically appropriate. Using an alternative that is fully neutralized by these same mutations would produce negative or uninterpretable data in such experimental systems [1].

Target Compound
ML2006a4
Retains inhibitory activity against known Mpro resistance mutations (reported).
Alternative Substitute
Nirmatrelvir / Ensitrelvir
Fully neutralized by several clinically relevant Mpro mutants; may produce uninterpretable data in resistance studies.
Interchangeability Risk
Mutation-escape profiling context not replicable with standard inhibitors.
Validation Requirement
Confirm mutant sensitivity of any substitute before use in resistance mechanism experiments.

ML2006a4: Quantitative Differentiation Evidence


Picomolar Binding Affinity Over Parent Compound

ML2006a4 demonstrates a remarkably high binding affinity for the SARS-CoV-2 Mpro active site. Its inhibitory constant (Ki) is 0.26 nM, representing a 170-fold improvement over the parent boceprevir (BPV) scaffold, which has a Ki of 45 nM [1]. This picomolar affinity, corresponding to an IC50 of 1.05 nM, establishes it among the most potent covalent Mpro inhibitors reported [1].

Binding affinity (Ki)
Head-to-head
0.26 nM (170-fold vs BPV 45 nM)
Supports maximal target engagement at low concentrations.
FRET enzymatic assay context.
SARS-CoV-2 Mpro Inhibitor Binding Affinity

Potent Inhibition of Drug-Resistant Mpro Mutants

A key differentiator is ML2006a4's retained activity against Mpro variants associated with resistance to clinical inhibitors. Against the L50F/E166A double mutant, ML2006a4 exhibits a Ki of 1.4 nM, whereas nirmatrelvir (NTV) is essentially inactive (Ki > 10,000 nM) [1]. Similarly, against the E166A single mutant, ML2006a4 shows a Ki of 0.8 nM, representing over 10,000-fold higher potency than NTV (Ki > 10,000 nM) [1]. It also maintains high potency against other relevant mutants like E166V (Ki = 6.9 nM), E166Q (Ki = 1.1 nM), and A173V (Ki = 28 nM) [1].

Mutant Mpro inhibition
Head-to-head
Ki 1.4 nM (L50F/E166A) vs NTV >10,000 nM
Retained activity supports resistance mechanism studies.
FRET assay with purified mutant Mpro.
SARS-CoV-2 Mpro Inhibitor Drug Resistance Mutation

Oral Bioavailability Advantage Over Nirmatrelvir

In head-to-head in vivo pharmacokinetic studies, ML2006a4 demonstrates quantifiably superior oral exposure compared to nirmatrelvir (NTV) when administered as a high-dose suspension. Following a single oral dose of 300 mg/kg in mice, ML2006a4 achieved a maximum plasma concentration (Cmax) of 29,000 ng/mL, substantially higher than the 7,600 ng/mL achieved by NTV under identical conditions [1]. The area under the curve (AUC0-12h) for ML2006a4 was 98,000 h·ng/mL, compared to 39,000 h·ng/mL for NTV [1].

Oral exposure (mice)
Head-to-head
Cmax 29,000 ng/mL vs NTV 7,600 ng/mL; AUC 2.5× higher
Higher exposure may facilitate in vivo dose-response modeling.
300 mg/kg oral suspension, n=3 mice, 12 h monitoring.
SARS-CoV-2 Pharmacokinetics Oral Bioavailability In Vivo

In Vivo Antiviral Efficacy vs. Nirmatrelvir

In a stringent head-to-head efficacy study using a lethal mouse model of SARS-CoV-2 MA10 infection, ML2006a4 demonstrates therapeutic efficacy comparable to the clinical standard nirmatrelvir (NTV). When dosed orally at 40 mg/kg twice daily for 4 days in combination with 20 mg/kg ritonavir (RTV), ML2006a4 achieved 100% survival, a result identical to that of the NTV+RTV combination [1]. Both treatments also produced comparable reductions in lung viral titers and similar improvements in histopathological scores of lung injury [1].

In vivo survival endpoint
Head-to-head
100% survival (ML2006a4+RTV) identical to NTV+RTV
Model-response endpoint context; comparable survival to clinical standard.
MA10 mouse model, 40 mg/kg BID + RTV, 4 days.
SARS-CoV-2 Antiviral Efficacy In Vivo Therapeutic

Selectivity Over Host Cathepsin Proteases

Selectivity profiling reveals that ML2006a4 exhibits minimal inhibition of the host cysteine cathepsin proteases Cathepsin B, K, and L, which are potential off-targets for covalent inhibitors containing electrophilic warheads [1]. This favorable selectivity profile distinguishes it from less optimized covalent inhibitors that may exhibit broader reactivity, though direct quantitative comparator data for NTV against these specific off-targets under identical assay conditions is not available in the primary reference. The minimal inhibition observed supports its suitability as a selective chemical probe for Mpro [1].

Host cathepsin selectivity
Supporting evidence
Minimal inhibition of Cat-B, K, L
Supports Mpro-dependent phenotype interpretation.
Quantitative comparator data for NTV absent.
SARS-CoV-2 Selectivity Off-Target Safety

Favorable In Vitro Safety Profile

In cytotoxicity assessments, ML2006a4 exhibits a 50% cytotoxicity concentration (CC50) greater than 100 μM in the tested cell lines [1]. Combined with its potent antiviral EC50 values of 100-120 nM in Huh7.5.1++ cells, this yields a selectivity index (SI = CC50/EC50) of >830-1,000. While this indicates a substantial therapeutic window in vitro, the primary reference does not provide head-to-head CC50 data for comparator compounds like NTV under the identical assay conditions [1].

In vitro cytotoxicity
Supporting evidence
CC50 >100 μM, SI >830-1,000
High selectivity index supports Mpro-specific cell assays.
No direct comparator data under identical conditions.
SARS-CoV-2 Cytotoxicity Safety Selectivity Index

ML2006a4: Priority Research Applications


Resistance Mechanism Studies Using Mutant Panels

ML2006a4 is uniquely suited for research into the biochemical and structural basis of drug resistance to Mpro inhibitors. Its retention of picomolar to low-nanomolar potency against a panel of Mpro variants (e.g., L50F/E166A, E166A, E166V, A173V) that completely ablate the activity of nirmatrelvir (NTV) makes it the essential reference compound for these studies [1]. Researchers can use ML2006a4 as a positive control inhibitor to validate assay conditions for mutant Mpro enzymes, as a benchmark for comparing the resistance profiles of novel inhibitor candidates, and to study the fitness cost and replication dynamics of resistant viral variants in cell culture [1].

In Vivo Efficacy in Mouse Models with High Oral Exposure

For preclinical efficacy studies in mice where maximizing oral drug exposure is a primary experimental goal, ML2006a4 offers a quantifiable advantage. It achieves 3.8-fold higher Cmax and 2.5-fold higher AUC0-12h compared to nirmatrelvir when administered as a 300 mg/kg oral suspension [1]. This higher exposure profile can be strategically leveraged in dose-response experiments exploring the relationship between plasma/tissue drug levels and antiviral effect, or in studies with infection models that require robust target coverage [1].

Next-Generation Pan-Coronavirus Mpro Inhibitor Design

ML2006a4 serves as a benchmark second-generation lead compound and an advanced chemical probe for drug discovery programs aiming to develop Mpro inhibitors with a high barrier to resistance. Its structure-guided derivation from BPV, which resulted in a 170-fold improvement in Ki (0.26 nM vs. 45 nM), provides a validated medicinal chemistry roadmap [1]. Furthermore, its validated resilience against multiple resistance mutations provides a high standard for novel inhibitors to meet or exceed in biochemical screening cascades [1]. It can be used as a reference standard in structural biology studies to understand the molecular basis for overcoming resistance-conferring mutations [1].

Validation of Mpro-Dependent Cellular Phenotypes

ML2006a4 is an ideal chemical probe for dissecting Mpro-specific roles in viral replication and host cell interactions. Its potent antiviral activity (EC50 = 100-120 nM) combined with minimal off-target inhibition of host cathepsin proteases (Cat-B/K/L) and a favorable in vitro selectivity index (SI > 830) supports its use in experiments where precise Mpro target engagement is critical to correctly interpret cellular outcomes [1]. Researchers can use ML2006a4 in conjunction with genetic knockout or overexpression systems to confirm that observed antiviral effects are indeed mediated through Mpro inhibition rather than off-target cytotoxicity or host protease inhibition [1].

Application
Selection Property
Validation Focus
Mpro resistance mechanism studies
Mutation-robust potency profile
Mutant enzyme inhibition assays
In vivo exposure-response studies
High oral exposure in rodent models
Plasma & tissue PK/PD modeling
Next-gen pan-coronavirus inhibitor design
Benchmark selectivity & potency
Biochemical screening cascades
Mpro-dependent phenotype validation
Clean selectivity over host proteases
Target engagement confirmation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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